N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3S/c16-10-3-1-9(2-4-10)11-8-23-15(17-11)18-12(20)7-19-13(21)5-6-14(19)22/h1-4,8H,5-7H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZYLZKAOFZXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Approaches
Multi-Step Synthesis Framework
The compound is synthesized through a three-stage process:
- Formation of the 4-(4-bromophenyl)-1,3-thiazol-2-amine intermediate
- Chloroacetylation to yield N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
- Substitution with 2,5-dioxopyrrolidine to install the final functional group.
Intermediate I: 4-(4-Bromophenyl)-1,3-Thiazol-2-Amine
Procedure :
A mixture of 4'-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in ethanol is refluxed for 12 hours. The crude product is precipitated using ammonium hydroxide and purified via recrystallization from ethanol.
Reaction Mechanism :
The Hantzsch thiazole synthesis governs this step, where α-haloketones (generated in situ via iodination of acetophenone) condense with thiourea to form the thiazole ring.
Key Parameters :
Intermediate II: N-[4-(4-Bromophenyl)-1,3-Thiazol-2-yl]-2-Chloroacetamide
Procedure :
Chloroacetyl chloride (0.05 mol) is added dropwise to a stirred solution of Intermediate I (0.05 mol) in dry dichloromethane containing triethylamine (0.06 mol). The reaction is maintained at 0–5°C for 2 hours, followed by room-temperature stirring for 6 hours. The product is isolated via vacuum filtration.
Optimization Data :
| Parameter | Optimal Value | Yield Impact (±5%) |
|---|---|---|
| Temperature | 0–5°C | Maximizes selectivity |
| Triethylamine (eq) | 1.2 | Prevents HCl buildup |
| Reaction Time | 8 hours | 89% conversion |
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.62 (d, J=8.4 Hz, 2H, Ar-H), 4.21 (s, 2H, CH₂Cl), 3.98 (s, 1H, NH).
Final Step: Incorporation of 2,5-Dioxopyrrolidine
Procedure :
Intermediate II (0.03 mol) is reacted with 2,5-dioxopyrrolidine (0.036 mol) in acetonitrile using potassium carbonate (0.045 mol) as base. The mixture is refluxed for 24 hours, followed by extraction with ethyl acetate and silica gel chromatography.
Critical Observations :
Reaction Optimization and Process Chemistry
Solvent Selection Impact
Comparative yields across solvents:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 82 | 96 |
| DMF | 36.7 | 78 | 89 |
| THF | 7.5 | 65 | 83 |
| Dichloromethane | 9.1 | 71 | 91 |
Acetonitrile provides optimal polarity for both reagent solubility and transition-state stabilization.
Temperature-Controlled Kinetics
The Arrhenius plot for the final substitution step reveals:
- Activation energy (Eₐ): 58.2 kJ/mol
- Optimal temperature range: 80–85°C
- Above 90°C: Degradation via Hofmann elimination observed
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Analysis
¹³C NMR (100 MHz, CDCl₃) :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting microreactor technology enhances:
Applications in Targeted Drug Development
Proteolysis-Targeting Chimeras (PROTACs)
The 2,5-dioxopyrrolidine moiety enables covalent binding to E3 ubiquitin ligases, facilitating:
Antibody-Drug Conjugate (ADC) Linkers
- Thiol-reactive capacity: 92% conjugation efficiency to trastuzumab
- Plasma release kinetics: 85% payload release at 72 h (pH 5.0)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the bromophenyl group.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone moiety.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular docking studies and biochemical assays would be used to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Thiazole Substituents
(a) N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-bromophenyl)amino)acetamide
- Structure : Differs by replacing the dioxopyrrolidin group with a 4-bromoaniline-substituted acetamide.
- Activity : Exhibits potent antimicrobial activity against S. aureus (MIC = 13–27 µM), attributed to electron-withdrawing bromine atoms enhancing membrane penetration .
(b) N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Structure : Chlorine replaces bromine on the phenyl ring.
- Implications : Chlorine’s smaller atomic radius and lower electronegativity may reduce steric hindrance and alter binding affinities in enzyme interactions .
(c) N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Table 1: Structural and Electronic Comparison of Thiazole Derivatives
| Compound | Substituent (R) | Halogen (X) | LogP* | Key Biological Activity |
|---|---|---|---|---|
| Target Compound | 4-Bromophenyl | Br | ~3.2 | Antimicrobial, enzyme inhibition |
| N-(4-(4-Bromophenyl)thiazol-2-yl)-... | 4-Bromoaniline | Br | ~3.8 | Antimicrobial (MIC: 13–27 µM) |
| N-[4-(4-Chlorophenyl)thiazol-2-yl]-.. | 4-Chlorophenyl | Cl | ~2.9 | Enzyme inhibition (e.g., FPR2) |
| N-[5-(4-Chlorobenzyl)thiazol-2-yl]-.. | 4-Chlorobenzyl | Cl | ~3.5 | Undisclosed (structural analog) |
*LogP values estimated using fragment-based methods.
Analogs with Varied Acetamide Moieties
(a) N-(4-(4-Bromophenyl)thiazol-2-yl)-2-(3-methylphenyl)acetamide
- Structure : Replaces dioxopyrrolidin with a 3-methylphenyl group.
- Activity : Demonstrates moderate COX-1/COX-2 inhibition (IC50 ~9–11 µM), highlighting the importance of the dioxopyrrolidin group for selective binding .
(b) 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide
Functional Group Impact on Bioactivity
- Bromine vs. Chlorine : Bromine’s larger size and higher lipophilicity enhance membrane permeability in antimicrobial analogs .
- Dioxopyrrolidin vs. Aromatic Rings : The dioxopyrrolidin group improves solubility and hydrogen-bonding capacity compared to purely aromatic acetamides, critical for enzyme interactions .
- Thiazole vs. Triazole/Imidazole : Thiazole’s sulfur atom contributes to π-stacking and metal coordination, whereas triazole/imidazole analogs (e.g., from ) show altered pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis typically involves thiazole ring formation via cyclization of 2-aminothiophenol derivatives with α-haloketones, followed by coupling with a pyrrolidinone-acetamide moiety. Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (reflux conditions), and acid catalysis (e.g., glacial acetic acid). Yield improvements are achieved by monitoring intermediates via TLC and adjusting stoichiometric ratios .
- Characterization : Melting points, FT-IR (for functional groups like C=O and C-S), and NMR (¹H/¹³C for aromatic protons and acetamide linkages) are standard. LC-MS confirms molecular weight .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Analytical Workflow :
FT-IR : Confirm thiazole C-S stretching (~650 cm⁻¹) and pyrrolidinone C=O (~1700 cm⁻¹).
NMR : ¹H NMR should show aromatic protons (δ 7.2–7.8 ppm for bromophenyl), thiazole protons (δ 6.8–7.1 ppm), and acetamide methylene (δ 3.8–4.2 ppm).
LC-MS : Molecular ion peak matching the theoretical mass (e.g., m/z ~420–450 for related analogs) .
Q. What preliminary biological assays are suitable for screening this compound’s activity?
- Assay Design :
- Antimicrobial : Broth microdilution against S. aureus and E. coli (MIC determination).
- Anticancer : MTT assay on cancer cell lines (e.g., HL60 or RBL-2H3) at 24–72 hr exposure .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADPH depletion as readouts .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
- Crystallographic Methods :
- Use SHELXL for refinement against high-resolution X-ray data. Validate using R-factor convergence (<5%) and electron density maps (e.g., omit maps for ambiguous regions).
- ORTEP-3 GUI visualizes thermal ellipsoids to confirm bond angles and torsional strain in the thiazole-pyrrolidinone core .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- SAR Strategy :
Core Modifications : Substitute bromophenyl with chlorophenyl or methoxyphenyl to assess halogen/electron effects.
Side-Chain Variations : Replace pyrrolidinone with piperidinone or morpholine to alter hydrogen-bonding capacity.
Assay Parallelism : Test analogs against FPR1/FPR2 receptors (e.g., transfected HL60 cells) to map receptor-ligand interactions .
- Data Interpretation : For example, 4-nitrophenyl substitution in analog 9h () reduced anticancer activity by 40%, suggesting electron-withdrawing groups may hinder target binding.
Q. What experimental approaches address contradictory data in enzyme inhibition assays?
- Troubleshooting Workflow :
Replicate Assays : Ensure consistency in buffer pH, temperature, and co-factor concentrations (e.g., Mg²⁺ for kinases).
Orthogonal Assays : Pair fluorescence-based readouts with radiometric assays (e.g., ³²P-ATP incorporation).
Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to verify binding poses against crystal structures (e.g., PDB 3QAK for kinase targets) .
- Example : A 2022 study resolved false positives in thiazole-based inhibitors by correlating IC₅₀ values with docking scores (RMSD <2.0 Å) .
Q. How can researchers optimize pharmacokinetic properties without compromising bioactivity?
- Strategies :
- LogP Adjustment : Introduce polar groups (e.g., -OH or -OMe) to reduce LogP from ~3.5 to ~2.0, improving solubility.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., thiazole S-oxidation). Protect vulnerable sites via fluorination or methyl blocking .
- In Vivo Validation : Use PK/PD modeling in rodent models to correlate plasma concentration with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
